4-Benzyloxybenzoic acid

Description

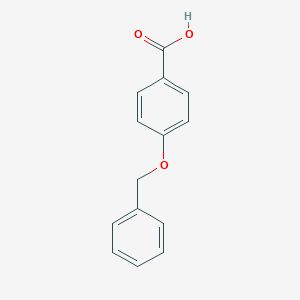

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSCHALQLXXKKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164030 | |

| Record name | 4-Benzyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1486-51-7 | |

| Record name | 4-(Benzyloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1486-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzyloxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1486-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(benzyloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BENZYLOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K45H4G7KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzyloxybenzoic Acid (CAS: 1486-51-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Benzyloxybenzoic acid (CAS: 1486-51-7), a substituted benzoic acid derivative. The document details its physicochemical properties, spectroscopic data, synthesis and purification protocols, analytical methods, and safety information, presenting a valuable resource for its application in research and development.

Physicochemical Properties

This compound is a white to almost white crystalline powder.[1] Key physicochemical data are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1486-51-7 | [2] |

| Molecular Formula | C₁₄H₁₂O₃ | [2] |

| Molecular Weight | 228.24 g/mol | [3] |

| Melting Point | 189-192 °C | [1][3][4][5] |

| Boiling Point (Predicted) | 396.3 ± 17.0 °C | [1][5] |

| pKa (Predicted) | 4.46 ± 0.10 | [1] |

| Appearance | White to Almost white powder/crystal | [1] |

| Solubility | Very faint turbidity in Pyridine | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is available and can be used for structural elucidation.[4] A typical spectrum would be run in a solvent like DMSO-d6.[4]

Infrared (IR) Spectroscopy

The NIST WebBook provides the gas-phase IR spectrum for this compound.[6][7] The spectrum is a critical tool for identifying the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry data (electron ionization) for this compound is available through the NIST WebBook, which can be used to determine the molecular weight and fragmentation pattern.[7]

Experimental Protocols

Detailed experimental procedures are essential for the synthesis, purification, and analysis of this compound. While specific protocols for this exact compound are not extensively detailed in publicly available literature, established methods for similar compounds, such as 4-benzyloxy-3,5-dimethylbenzoic acid, can be readily adapted.

Synthesis via Williamson Ether Synthesis

A common and effective method for the synthesis of this compound is the benzylation of 4-hydroxybenzoic acid, which proceeds via a Williamson ether synthesis mechanism.[2][8]

Materials:

-

4-Hydroxybenzoic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-hydroxybenzoic acid (1.0 eq) in acetone or DMF, add potassium carbonate (2.0-3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add benzyl bromide (1.1-1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

-

After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

Caption: Synthetic workflow for this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain pure this compound.[2]

Procedure:

-

Dissolve the crude product in a minimal amount of a hot solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[2][5]

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals.

Caption: Recrystallization workflow for purification.

Analytical Methods

For quality control and characterization, various analytical methods can be employed. High-Performance Liquid Chromatography (HPLC) is a suitable technique for purity assessment and impurity profiling.[1]

HPLC Method Validation Workflow

A general workflow for validating an HPLC method for this compound would include assessing parameters like specificity, linearity, accuracy, precision, and robustness.

Caption: HPLC method validation workflow.

Biological Activity and Applications

This compound serves as a versatile building block in organic synthesis. It is used in the preparation of various compounds, including 1,3-phenylene bis(4-benzyloxybenzoate) and (-)-(2R,3R)-5,7-bis(benzyloxy)-2-[3,4,5-tris(benzyloxy)-phenyl]chroman-3-yl-(4-benzyloxy)benzoate.[4][9]

While direct experimental data on the biological activity of this compound is limited, studies on structurally related benzoic acid derivatives suggest potential for anticancer and anti-inflammatory activities.[3] For instance, some benzoic acid derivatives have shown potential as HDAC inhibitors.[3] Further research is needed to fully elucidate the biological profile of this compound.

Safety Information

It is important to handle this compound with appropriate safety precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[10]

-

Precautionary Statements: P264, P280, P301 + P312, P305 + P351 + P338, P337 + P313, P501.[10]

-

Personal Protective Equipment: It is recommended to use a dust mask (type N95 or equivalent), eye shields, and gloves when handling this compound.[10]

For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound(1486-51-7) 1H NMR spectrum [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound | 1486-51-7 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. 4-苄氧基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 4-Benzyloxybenzoic Acid from 4-Hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-benzyloxybenzoic acid, a valuable intermediate in pharmaceutical and materials science research. The primary synthetic route detailed herein is the Williamson ether synthesis, a robust and widely employed method for the formation of ethers. This document outlines the reaction mechanism, a detailed experimental protocol, purification techniques, and characterization of the final product.

Introduction

This compound is a derivative of benzoic acid featuring a benzyl ether at the para position. This structural motif is found in various biologically active molecules and serves as a key building block in the synthesis of more complex chemical entities, including liquid crystals and pharmaceutical agents. The synthesis from readily available 4-hydroxybenzoic acid and a benzylating agent is a common and efficient transformation in organic chemistry.

Reaction Scheme and Mechanism

The synthesis of this compound from 4-hydroxybenzoic acid is typically achieved through a Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of a benzyl halide, such as benzyl chloride or benzyl bromide, displacing the halide and forming the benzyl ether linkage.

The overall reaction is as follows:

Caption: Overall reaction for the synthesis of this compound.

The mechanism involves two key steps:

-

Deprotonation: The base abstracts the acidic proton from the phenolic hydroxyl group of 4-hydroxybenzoic acid, forming a more nucleophilic phenoxide.

-

Nucleophilic Attack: The phenoxide attacks the benzylic carbon of the benzyl halide in an S(_N)2 fashion, leading to the formation of the ether and a halide salt.

Physicochemical Properties of Reactants and Product

A summary of the key physical and chemical properties of the starting material, reagent, and product is provided in the table below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| 4-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 213-217 | Slightly soluble in water; soluble in alcohols, acetone, and ether.[1][2][3] |

| Benzyl Chloride | C₇H₇Cl | 126.58 | -39 | Immiscible with water; miscible with most organic solvents.[4] |

| This compound | C₁₄H₁₂O₃ | 228.24 | 189-192 | Insoluble in water; soluble in hot ethanol and other organic solvents.[5][6] |

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound on a laboratory scale.

Materials and Reagents

-

4-Hydroxybenzoic acid

-

Benzyl chloride

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Procedure

Caption: General workflow for the reaction and initial work-up.

-

To a round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

-

Add a suitable volume of N,N-dimethylformamide (DMF) to dissolve the reactants.

-

Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the potassium phenoxide.

-

Slowly add benzyl chloride (1.1-1.2 eq) to the reaction mixture dropwise.

-

Attach a reflux condenser and heat the reaction mixture to reflux. Maintain the reflux for 4-12 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid inorganic salts and wash the filter cake with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the bulk of the DMF.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by either recrystallization or acid-base extraction.

4.4.1. Recrystallization Protocol

Caption: Step-by-step workflow for purification by recrystallization.

-

Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

While the solution is hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point).

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the flask to cool slowly to room temperature.

-

Place the flask in an ice bath to complete the crystallization process.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of a cold ethanol/water mixture.

-

Dry the crystals under vacuum to yield pure this compound.

4.4.2. Acid-Base Extraction Protocol

This method is particularly effective for removing non-acidic impurities.

-

Dissolve the crude product in ethyl acetate.

-

Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) two to three times. The desired product will move to the aqueous layer as its sodium salt.[7]

-

Combine the aqueous layers and cool in an ice bath.

-

Slowly acidify the aqueous layer with 1 M HCl with stirring until the solution is acidic (pH ~2), which will precipitate the purified this compound.[7]

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Parameter | Expected Value/Observation |

| Appearance | White to off-white crystalline solid |

| Melting Point | 189-192 °C[5][6] |

| ¹H NMR | Spectra are available for comparison.[8] |

| ¹³C NMR | Spectra are available for comparison. |

| IR Spectroscopy | An IR spectrum is available in the NIST database.[9] |

| TLC | A single spot should be observed, with an R(_f) value different from the starting material. |

Safety Considerations

-

Benzyl chloride is a lachrymator and a suspected carcinogen; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[10]

-

N,N-Dimethylformamide (DMF) is a skin irritant and can be absorbed through the skin. Handle with care and appropriate PPE.

-

Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Hydrochloric acid is corrosive. Handle with appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The Williamson ether synthesis is a reliable and high-yielding method for the preparation of this compound from 4-hydroxybenzoic acid. The procedure outlined in this guide, including the purification and characterization steps, provides a comprehensive framework for researchers in the fields of organic synthesis, medicinal chemistry, and materials science to produce this valuable compound. Careful execution of the experimental protocol and adherence to safety guidelines are essential for a successful and safe synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. data.epo.org [data.epo.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-(BENZYLOXY)BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound(1486-51-7) 1H NMR spectrum [chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. rsc.org [rsc.org]

Spectroscopic Profile of 4-Benzyloxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Benzyloxybenzoic acid, a compound of significant interest in organic synthesis and medicinal chemistry. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for its characterization and utilization in research and development.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound reveal the distinct chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.9 (broad s) | Singlet | 1H | Carboxylic acid proton (-COOH) |

| 7.95 (d) | Doublet | 2H | Aromatic protons ortho to -COOH |

| 7.30-7.50 (m) | Multiplet | 5H | Phenyl protons of the benzyl group |

| 7.10 (d) | Doublet | 2H | Aromatic protons ortho to -OCH₂- |

| 5.19 (s) | Singlet | 2H | Methylene protons (-OCH₂-) |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~167 | Carboxylic acid carbon (-COOH) |

| ~162 | Aromatic carbon attached to -OCH₂- |

| ~136 | Quaternary aromatic carbon of the benzyl group |

| ~131 | Aromatic carbons ortho to -COOH |

| ~128.8 | Aromatic carbons of the benzyl group |

| ~128.2 | Aromatic carbons of the benzyl group |

| ~127.9 | Aromatic carbons of the benzyl group |

| ~123 | Quaternary aromatic carbon attached to -COOH |

| ~115 | Aromatic carbons ortho to -OCH₂- |

| ~70 | Methylene carbon (-OCH₂-) |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound confirms the presence of the carboxylic acid and ether functional groups.

IR Spectral Data [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1605, 1575, 1510 | Medium-Strong | C=C stretch (Aromatic rings) |

| ~1250 | Strong | C-O stretch (Carboxylic acid and Ether) |

| ~1170 | Strong | C-O stretch (Ether) |

| ~920 | Broad, Medium | O-H bend (Carboxylic acid dimer) |

| ~740, 695 | Strong | C-H out-of-plane bend (Monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound exhibits characteristic fragments.

Mass Spectrometry Data [1]

| m/z | Relative Intensity (%) | Assignment |

| 228 | Moderate | [M]⁺ (Molecular ion) |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion, Base peak) |

| 121 | Moderate | [M - C₇H₇O]⁺ |

| 77 | Low | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below. These protocols are generalized for the analysis of a solid aromatic carboxylic acid like this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent depends on the solubility of the compound. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage.

-

Pressure Application: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Instrumentation: Utilize a mass spectrometer equipped with an electron ionization source and a suitable mass analyzer (e.g., quadrupole or time-of-flight).

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples. The sample is heated to induce vaporization.

-

Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[2]

-

Mass Analysis: Accelerate the resulting ions into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.

-

Detection: Detect the separated ions, and generate a mass spectrum that plots the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

Unveiling the Solid-State Architecture of 4-Benzyloxybenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 4-benzyloxybenzoic acid (C₁₄H₁₂O₃), a molecule of interest in materials science and pharmaceutical development. This document, intended for researchers, scientists, and drug development professionals, details the precise molecular geometry, intermolecular interactions, and the experimental protocols utilized for its structural determination.

Core Crystallographic Data

The crystal structure of this compound has been determined with high precision using single-crystal X-ray diffraction.[1][2][3] The compound crystallizes in a manner that reveals key insights into its solid-state behavior. The fundamental crystallographic data are summarized below, with a preference for the more recent and precise single-crystal study over earlier powder diffraction data.[1][2][3]

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 g/mol [4][5] |

| Crystal System | Data not fully available in snippets |

| Space Group | Data not fully available in snippets |

| Unit Cell Dimensions | Data not fully available in snippets |

| Z | Data not fully available in snippets |

Molecular Geometry and Conformation

The molecular structure of this compound is characterized by two aromatic rings linked by an ether bond. The dihedral angle between the planes of the benzoic acid ring and the phenyl ring of the benzyl group is a critical conformational parameter.

| Geometric Parameter | Value |

| Dihedral Angle (between aromatic rings) | 39.76 (9)°[1][2][6] |

| Torsion Angle (C4—O3—C8—C9) | -171.59 (12)°[1][2][6] |

| Bond Length (C4—O3) | 1.3601 (16) Å[1][2][6] |

The C4—O3—C8—C9 bond exhibits an anti conformation.[1][2][6] The relatively short C4—O3 bond length suggests some degree of electronic conjugation between the oxygen lone pair and the adjacent aromatic ring.[1][2][6]

Supramolecular Assembly: The Carboxylic Acid Dimer

In the solid state, this compound molecules do not exist in isolation. Instead, they form robust supramolecular structures governed by strong intermolecular hydrogen bonds. The carboxylic acid functional group is pivotal in this assembly, facilitating the formation of a cyclic R²₂(8) synthon.[7][8]

Specifically, two molecules associate through a pair of O—H⋯O hydrogen bonds to form a centrosymmetric acid-acid homodimer.[1][2][7][8] This dimerization is a common and highly predictable motif in the crystal structures of carboxylic acids.

| Hydrogen Bond Parameters (Single Crystal Data) | |

| D—H⋯A | D—H (Å) |

| O1—H1⋯O2 | 0.82 |

Table data extracted from the single-crystal study.[1]

The interplay of these strong O-H...O hydrogen bonds, supplemented by weaker C-H...O and C-H...π interactions, dictates the overall three-dimensional packing of the molecules in the crystal lattice.[7][8] Hirshfeld surface analysis indicates that H⋯H, C⋯H, and O⋯H contacts account for approximately 90% of the surface area in this class of compounds.[7][8]

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from chemical synthesis to crystallographic analysis.

Synthesis and Crystallization

The synthesis of this compound is achieved through a two-step chemical reaction.[1][2][6] Following the reaction, the crude product is purified using column chromatography to achieve high purity.[1][2][6] Single crystals suitable for X-ray diffraction are then grown by the slow evaporation of an ethanol solution of the purified compound.[1][2][6]

X-ray Diffraction Analysis

The crystal structure was determined using single-crystal X-ray diffraction. The key steps in this process are outlined below.

-

Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are processed to solve the crystal structure. The positions of non-hydrogen atoms are located first.

-

Hydrogen Atom Placement: The hydrogen atom attached to the carboxylic oxygen (O1) was located from a difference Fourier map.[1][2][6] Other hydrogen atoms were positioned geometrically and refined using a riding model (C—H = 0.93 Å).[1][2][6]

-

Final Refinement: The structural model is refined against the experimental data to yield the final, precise atomic coordinates and geometric parameters.[1][2]

Visualizations

The following diagrams illustrate the key structural relationship and the experimental workflow.

References

- 1. Redetermined structure of 4-(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Structural study of four benzyloxybenzoic acids and benzyloxyanilines using X-ray powder diffraction: interplay of strong and weak intermolecular interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. Structural study of four benzyloxybenzoic acids and benzyloxyanilines using X-ray powder diffraction: interplay of strong and weak intermolecular interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Thermal properties of 4-Benzyloxybenzoic acid

An In-depth Technical Guide to the Thermal Properties of 4-Benzyloxybenzoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients and intermediates is paramount. This guide provides a detailed overview of the thermal properties of this compound (CAS: 1486-51-7), a substituted benzoic acid derivative. While specific experimental data for some thermal parameters are limited in published literature, this document consolidates available information and provides context based on structurally related compounds.

Physicochemical and Thermal Data Summary

The fundamental physical, chemical, and thermal properties of this compound are summarized below. All quantitative data have been compiled into structured tables for clarity and ease of comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂O₃ | [1][2][3] |

| Molecular Weight | 228.24 g/mol | [1][2][3] |

| CAS Number | 1486-51-7 | [1][2][3] |

| Appearance | White to almost white powder or crystals | - |

| IUPAC Name | 4-(Benzyloxy)benzoic acid | [2][3] |

| Synonyms | p-(Benzyloxy)benzoic acid | [2][3] |

Table 2: Thermal Properties of this compound

| Thermal Property | Value | Source(s) | Notes |

| Melting Point (Tfus) | 189-192 °C | [1] | Experimental value (literature). |

| Boiling Point (Tboil) | 396.3 ± 17.0 °C | - | Predicted value. The compound is likely to undergo thermal decomposition before reaching this temperature at atmospheric pressure. |

| Decomposition Temperature (Tdec) | > 200 °C (Predicted) | [4] | Predicted onset. Based on data for 4-methoxybenzoic acid, significant decomposition is expected to begin above the melting point.[4] |

| Enthalpy of Fusion (ΔfusH) | Data not available | - | For comparison, the enthalpy of fusion for the parent compound, benzoic acid, is approximately 18.0 kJ/mol, and for 4-hydroxybenzoic acid, it is 30.9 kJ/mol.[5] |

| Enthalpy of Sublimation (ΔsubH) | Data not available | - | For comparison, the enthalpy of sublimation for benzoic acid is reported to be 89.7 ± 0.5 kJ/mol.[6][7] |

| Heat Capacity (Cp) | Data not available | - | Specific heat capacity data for solid aromatic acids are not widely available. |

| Thermal Conductivity | Data not available | - | As a crystalline organic solid, it is expected to have low thermal conductivity. |

| Coefficient of Thermal Expansion | Data not available | - | - |

Thermal Stability and Decomposition Pathway

For this compound, the anticipated decomposition reaction upon heating past its melting point involves the loss of carbon dioxide (CO₂) to form benzyloxyphenyl ether (4-phenoxytoluene). At significantly higher temperatures, further cleavage of the ether linkage could occur. Studies on benzoic acid have shown that its decomposition occurs at very high temperatures (475–499 °C), producing benzene and carbon dioxide.[9] Substituted benzoic acids, however, can decompose at lower temperatures; for instance, derivatives like salicylic acid and anthranilic acid show significant degradation at 200-250°C.[8] It is therefore reasonable to predict that this compound will exhibit considerable thermal stability, with decomposition likely commencing at temperatures above 200°C.[4]

Experimental Protocols for Thermal Analysis

To definitively characterize the thermal properties of this compound, standardized thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and other phase transitions.

Experimental Protocol:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2–5 mg of this compound into a standard, hermetically sealed aluminum pan. An identical empty sealed pan should be used as the reference.

-

Atmosphere: An inert atmosphere, typically dry nitrogen or argon, should be used with a purge rate of 20–50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the system at a sub-ambient temperature (e.g., 30°C) for 5 minutes.

-

Ramp the temperature from 30°C to a temperature sufficiently above the melting point but below the expected decomposition onset (e.g., 250°C). A typical heating rate is 10°C/min.[10]

-

Hold isothermally for 2-5 minutes.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).

-

A second heating scan can be performed to investigate the sample's thermal history and glass transitions if the material becomes amorphous upon cooling.

-

-

Data Analysis: The melting point is determined from the onset or peak of the endothermic melting event. The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔfusH).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the onset of thermal decomposition and evaluating the thermal stability of a material.

Experimental Protocol:

-

Instrument: A calibrated Thermogravimetric Analyzer, preferably coupled with an evolved gas analyzer like a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) to identify decomposition products.

-

Sample Preparation: Accurately weigh 5–10 mg of this compound into an appropriate TGA pan (e.g., alumina or platinum).

-

Atmosphere: An inert nitrogen atmosphere is typically used to study thermal decomposition, with a flow rate of 20–100 mL/min. An oxidative (air or oxygen) atmosphere can be used to study combustion properties.

-

Temperature Program:

-

Equilibrate the system at a starting temperature of ~30°C.

-

Ramp the temperature at a controlled linear heating rate (e.g., 10 K/min) to a final temperature where decomposition is complete (e.g., 600°C).[6]

-

-

Data Analysis: The TGA curve plots mass percentage versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) shows the temperature at which the rate of mass loss is maximal.

Visualization of Experimental Workflow

The logical flow for a comprehensive thermal analysis of this compound is depicted in the diagram below.

Conclusion

This compound is a crystalline solid with a well-defined melting range of 189-192 °C.[1] While comprehensive experimental data on all its thermal properties are not extensively published, its behavior can be reliably predicted based on the principles of physical organic chemistry and data from analogous compounds. It is expected to be a thermally stable compound, with decarboxylation being the most probable degradation pathway at temperatures exceeding its melting point. For critical applications in pharmaceutical development and materials science, it is imperative that the detailed DSC and TGA protocols outlined in this guide are performed to obtain precise experimental data. This will ensure safe handling, appropriate storage conditions, and optimized processing parameters.

References

- 1. This compound 99 1486-51-7 [sigmaaldrich.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. Benzoic acid, 4-hydroxy- [webbook.nist.gov]

- 6. akjournals.com [akjournals.com]

- 7. Benzoic acid [webbook.nist.gov]

- 8. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Interactions between Benzoic Acid and Magnesium Oxide : Shimadzu (Europe) [shimadzu.eu]

An In-depth Technical Guide to 4-Benzyloxybenzoic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxybenzoic acid, a derivative of benzoic acid, has served as a crucial intermediate in the synthesis of a variety of organic compounds, particularly in the realm of materials science and drug discovery. Its strategic importance lies in the presence of a stable benzyl ether protecting group for the phenolic hydroxyl, and a reactive carboxylic acid moiety, making it a versatile building block for more complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of this compound, with a focus on its relevance to researchers and professionals in the chemical and pharmaceutical sciences.

Discovery and History

The synthesis of this compound is a classic example of the Williamson ether synthesis, a method developed by Alexander Williamson in 1850 that was pivotal in understanding the structure of ethers. While Williamson's initial work focused on simpler ethers, the application of this reaction to aromatic systems became a cornerstone of organic synthesis.

The first documented synthesis of this compound, referred to then as p-Hydroxybenzoesäurebenzyläther (p-hydroxybenzoic acid benzyl ether), is attributed to the German chemist L. Gattermann in 1890. His work, published in Justus Liebigs Annalen der Chemie, described the reaction of the potassium salt of p-hydroxybenzoic acid with benzyl chloride. This foundational synthesis route remains the most common and efficient method for the preparation of this compound.

Physicochemical and Spectral Data

This compound is a white to off-white crystalline solid at room temperature. A summary of its key physicochemical and spectral data is presented in the tables below for easy reference.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂O₃ | [NIST WebBook] |

| Molecular Weight | 228.24 g/mol | [NIST WebBook] |

| Melting Point | 189-192 °C | [Sigma-Aldrich] |

| Boiling Point | 396.3 ± 17.0 °C at 760 mmHg (Predicted) | [ChemSrc] |

| Appearance | White to off-white crystalline powder | General Knowledge |

| Solubility | Qualitative: Soluble in dimethyl sulfoxide (DMSO), chloroform, and dichloromethane. Sparingly soluble in ethanol. Insoluble in water. | [BenchChem], [Solubility of Things] |

| CAS Number | 1486-51-7 | [NIST WebBook] |

Spectral Data

| Spectrum Type | Key Peaks and Interpretations | Source(s) |

| ¹H NMR | Solvent: DMSO-d₆, 400 MHz • ~12.7 ppm (s, 1H): Carboxylic acid proton (-COOH).• ~7.93 ppm (d, 2H): Aromatic protons ortho to the carboxylic acid group.• ~7.47 - 7.35 ppm (m, 5H): Aromatic protons of the benzyl group.• ~7.11 ppm (d, 2H): Aromatic protons ortho to the benzyloxy group.• ~5.19 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-). | [ChemicalBook] |

| ¹³C NMR | Solvent: CDCl₃ (Predicted/Typical Values) • ~172 ppm: Carboxylic acid carbon (-COOH).• ~163 ppm: Aromatic carbon attached to the ether oxygen.• ~136 ppm: Quaternary aromatic carbon of the benzyl group.• ~132 ppm: Aromatic CH carbons ortho to the carboxylic acid.• ~129-127 ppm: Aromatic CH carbons of the benzyl group.• ~123 ppm: Quaternary aromatic carbon attached to the carboxyl group.• ~115 ppm: Aromatic CH carbons ortho to the ether oxygen.• ~70 ppm: Methylene carbon of the benzyl group (-O-CH₂-). | [ResearchGate], [ChemicalBook] |

| Infrared (IR) | KBr Pellet/Nujol Mull • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid (hydrogen-bonded).• ~1680-1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.• ~1605, 1580, 1510 cm⁻¹: C=C stretching vibrations of the aromatic rings.• ~1250 cm⁻¹ (strong): Asymmetric C-O-C stretch of the ether linkage.• ~1170 cm⁻¹: Symmetric C-O-C stretch. | [NIST WebBook], [Doc Brown's Chemistry] |

| Mass Spectrometry (MS) | Electron Ionization (EI) • m/z 228: Molecular ion [M]⁺.• m/z 105: Loss of the hydroxyl radical from the carboxylic acid, followed by loss of CO, or loss of the benzyloxy group.• m/z 91: Tropylium ion [C₇H₇]⁺, characteristic of the benzyl group (base peak).• m/z 77: Phenyl cation [C₆H₅]⁺. | [NIST WebBook], [Doc Brown's Chemistry] |

Experimental Protocols: Synthesis of this compound

The most prevalent and historically significant method for synthesizing this compound is the Williamson ether synthesis. The following protocol is a representative procedure based on established methods.

Williamson Ether Synthesis

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide of 4-hydroxybenzoic acid attacks the electrophilic benzylic carbon of benzyl chloride or bromide.

Materials:

-

4-Hydroxybenzoic acid

-

Benzyl chloride (or benzyl bromide)

-

Potassium carbonate (K₂CO₃) or another suitable base (e.g., sodium hydroxide)

-

Solvent: N,N-Dimethylformamide (DMF) or acetone

-

Hydrochloric acid (1M solution)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Deprotonation: To a solution of 4-hydroxybenzoic acid (1.0 equivalent) in DMF, add anhydrous potassium carbonate (2.0-2.5 equivalents). Stir the suspension at room temperature for 30-60 minutes to facilitate the formation of the potassium 4-hydroxybenzoate salt.

-

Alkylation: Add benzyl chloride (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material (4-hydroxybenzoic acid) is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

Acidify the aqueous mixture to a pH of ~2-3 with 1M HCl. This will protonate any unreacted phenoxide and precipitate the product.

-

The crude this compound will precipitate as a solid.

-

-

Purification:

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound as a white crystalline solid.

-

Dry the purified product under vacuum.

-

Expected Yield: 85-95%

Logical Relationships and Experimental Workflows

The synthesis and application of this compound can be visualized through logical workflow diagrams.

General Synthesis Workflow

The following diagram illustrates the key steps in the Williamson ether synthesis of this compound.

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Role as a Synthetic Intermediate

This compound is rarely the final product in a synthetic sequence. Instead, it serves as a key intermediate where the benzyl group acts as a protecting group for the phenol. The carboxylic acid can then be modified, followed by deprotection of the benzyl ether to reveal the free phenol.

Caption: Role of this compound as a Protected Intermediate in Synthesis.

Applications in Drug Development and Materials Science

The utility of this compound is most pronounced in its role as a precursor to more complex molecules with significant biological or material properties.

Intermediate in Pharmaceutical Synthesis

While this compound itself is not known to be directly involved in specific signaling pathways, its derivatives are of considerable interest in drug discovery. The "benzyloxybenzoic acid" moiety is found in a number of biologically active compounds. For instance, derivatives have been investigated as:

-

PPARα Agonists: The 4-benzyloxy-benzylamino chemotype has been explored for the development of potent and selective PPARα agonists, which are potential leads for treating retinal disorders.

-

Anticancer Agents: Some benzyloxy-phenylamide derivatives have been described for the treatment of cancer.

-

VLA-4 Antagonists: Benzoic acid derivatives, including those with structures related to this compound, have been synthesized as antagonists of Very Late Antigen-4 (VLA-4), which is a target for inflammatory diseases.

-

Antitubercular Agents: The related 3-benzyloxy-benzoic acid scaffold has been used in the synthesis of chromane derivatives investigated as inhibitors of salicylate synthase in M. tuberculosis.

In these contexts, this compound serves as a readily available starting material to introduce a protected phenolic group, which may be crucial for biological activity or for further synthetic transformations.

Monomer for Liquid Crystalline Polymers

This compound and its derivatives are also used in materials science, particularly in the synthesis of liquid crystals. The rigid benzoic acid core and the benzyloxy group contribute to the mesogenic properties required for the formation of liquid crystalline phases. These materials find applications in displays, sensors, and other advanced optical technologies.

Conclusion

Since its first synthesis by Gattermann in 1890, this compound has remained a compound of significant utility in organic synthesis. Its straightforward preparation via the Williamson ether synthesis, coupled with its versatile chemical handles, has ensured its continued relevance. For researchers in drug development and materials science, this compound represents a valuable and cost-effective building block for the creation of novel, high-value molecules. This guide has provided a comprehensive overview of its history, properties, synthesis, and applications, serving as a valuable resource for scientific and professional endeavors.

The Obscure Presence of Benzyloxybenzoic Acid Derivatives in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyloxybenzoic acid derivatives, a class of aromatic compounds, hold significant interest in medicinal chemistry and drug development due to their diverse biological activities. While extensively utilized in synthetic organic chemistry, often as protecting groups, their natural occurrence is a subject of considerable obscurity. This technical guide delves into the known instances of benzyloxybenzoic acid derivatives and their closely related analogs in nature, providing a comprehensive overview of their sources, biosynthesis, and biological activities. This document aims to serve as a valuable resource for researchers exploring novel therapeutic agents from natural sources.

Natural Occurrence: A Focus on Benzyl Esters

Direct evidence for the widespread natural occurrence of true benzyloxybenzoic acids (compounds with a C-O-C ether linkage between the benzyl and benzoic acid moieties) is scarce in currently available scientific literature. However, their structural isomers, benzyl esters of benzoic and salicylic acid , are well-documented as naturally occurring constituents in a variety of plants. These esters, which feature a C-O-C=O ester linkage, represent the most relevant and studied class of naturally occurring compounds combining a benzyl group and a benzoic acid-derived core.

This guide will primarily focus on two key representatives: Benzyl Benzoate and Benzyl Salicylate .

Benzyl Benzoate

Benzyl benzoate is a naturally occurring ester of benzoic acid and benzyl alcohol. It is recognized for its characteristic faint, sweet-balsamic odor and has been identified in various plant species.

Table 1: Natural Sources and Reported Concentrations of Benzyl Benzoate

| Natural Source | Plant Part | Reported Concentration/Presence |

| Cranberry (Vaccinium macrocarpon) | Fruit | Major volatile component[1] |

| Acridocarpus smeathmannii | Roots | Isolated as a natural product[2][3][4] |

| Tolu Balsam (Myroxylon balsamum) | Resin | Present in essential oil[2] |

| Peru Balsam (Myroxylon balsamum var. pereirae) | Resin | Present in essential oil[2] |

| Polyalthia species | - | Isolated from the genus[5] |

| Clove Bud (Syzygium aromaticum) | Bud | Reported as a constituent[6] |

| Buckwheat (Fagopyrum esculentum) | - | Reported as a constituent[6] |

| Peach (Prunus persica) | Fruit | Naturally found[7] |

Benzyl Salicylate

Benzyl salicylate is the benzyl ester of salicylic acid (2-hydroxybenzoic acid). It is a common ingredient in fragrances and is found in the essential oils of several flowers.[8][9]

Table 2: Natural Sources of Benzyl Salicylate

| Natural Source | Plant Part | Reported Presence |

| Ylang-Ylang (Cananga odorata) | Flowers | Constituent of essential oil[6][10][11][12] |

| Hyacinth (Hyacinthus orientalis) | Flowers | Constituent of flower oil[10] |

| Wallflower (Erysimum cheiri) | Flowers | Constituent of flower oil[10] |

| Carnation (Dianthus caryophyllus) | Flowers | Reported in small amounts in the oil[6] |

| Primula auricula | Flowers | Reported in larger amounts in the oil[6] |

| Green Tea (Camellia sinensis) | Leaves | Found in essential oils[6] |

| Brickellia veronicifolia | - | Source of spasmolytic benzylbenzoates[13] |

Biosynthesis

The biosynthesis of benzyl benzoate has been elucidated in cranberry fruit.[1] The pathway involves the reduction of benzoic acid to benzyl alcohol, which is then esterified. This pathway highlights the metabolic machinery present in some plants to produce these benzyl esters.

Caption: Biosynthetic pathway of Benzyl Benzoate in cranberry.[1]

Experimental Protocols

Isolation of Benzyl Benzoate from Acridocarpus smeathmannii Roots

The following is a generalized protocol based on the methodology described for the isolation of natural benzyl benzoate (nBB).[2][3][4]

1. Extraction:

-

The powdered root material of A. smeathmannii is subjected to extraction with a suitable solvent, such as methanol.

-

The crude extract is then partitioned between n-hexane and aqueous methanol to separate compounds based on polarity.

2. Chromatographic Purification:

-

The resulting fractions are subjected to column chromatography on silica gel.

-

Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

3. Further Purification:

-

Fractions containing the compound of interest are pooled and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC).

4. Structure Elucidation:

-

The purified compound is identified and characterized using spectroscopic techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze electronic transitions.

-

Caption: General workflow for the isolation of Benzyl Benzoate.

Biological Activities and Signaling Pathways

Naturally occurring benzyl esters of benzoic and salicylic acid exhibit a range of biological activities.

Table 3: Summary of Biological Activities

| Compound | Biological Activity | Quantitative Data (IC₅₀/EC₅₀/MIC) | Reference |

| Benzyl Benzoate | Antimicrobial (Antibacterial & Antifungal) | MIC against Bacillus cereus: 50 µg/mL | [14] |

| Smooth Muscle Relaxation (Prostate) | Inhibition of noradrenaline-induced contractions at 0.25 and 0.50 µM | [2] | |

| Acaricidal (Scabicide) | Effective topical treatment | [5][15] | |

| Insecticidal | LC₅₀ against Tribolium castaneum (contact toxicity): 3.114% | [14] | |

| Benzyl Salicylate | Anti-inflammatory | Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages | [16] |

| Antioxidant | Exhibited antioxidant activity | [6] | |

| Antimicrobial | Exhibited antimicrobial activity | [6] | |

| Estrogenic Activity | Oestrogenic responses in human breast cancer cells | [17] |

Anti-inflammatory Signaling Pathway of Benzyl Salicylate

A study on the anti-inflammatory effects of benzyl salicylate in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages revealed its mechanism of action involves the inhibition of the NF-κB signaling pathway.[16]

Caption: Inhibition of the NF-κB pathway by Benzyl Salicylate.[16]

Conclusion

While the natural occurrence of benzyloxybenzoic acid derivatives remains to be definitively established, their close structural relatives, benzyl benzoate and benzyl salicylate, are found in a range of plant species. These benzyl esters exhibit noteworthy biological activities, including antimicrobial and anti-inflammatory effects, underscoring their potential as leads for drug discovery. The biosynthetic pathway for benzyl benzoate has been characterized, and general protocols for their isolation are available. Further research is warranted to explore the full spectrum of their natural distribution, biosynthesis, and pharmacological properties. This guide provides a foundational resource for scientists interested in this unique class of natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions[v1] | Preprints.org [preprints.org]

- 5. Benzyl Benzoate | C14H12O2 | CID 2345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Natural Benzyl Salicylate manufacturers and suppliers in China - ODOWELL [odowell.com]

- 7. skinsort.com [skinsort.com]

- 8. Benzyl salicylate - Wikipedia [en.wikipedia.org]

- 9. us.olivetreepeople.com [us.olivetreepeople.com]

- 10. Benzyl Salicylate | C14H12O3 | CID 8363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ScenTree - Benzyl salicylate (CAS N° 118-58-1) [scentree.co]

- 12. skinchemists.co.uk [skinchemists.co.uk]

- 13. Effect of natural and synthetic benzyl benzoates on calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Toxicity and Repellency Efficacy of Benzyl Alcohol and Benzyl Benzoate as Eco-Friendly Choices to Control the Red Flour Beetle Tribolium castaneum (Herbst. 1797) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzyl benzoate - Wikipedia [en.wikipedia.org]

- 16. Identification of Bioactive Natural Product from the Stems and Stem Barks of Cornus walteri: Benzyl Salicylate Shows Potential Anti-Inflammatory Activity in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Benzoic Acid and Its Derivatives in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzoic acid and its derivatives, focusing on their core physicochemical properties, synthesis, and significant applications in contemporary research and drug development. This document is intended to serve as a valuable resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways and experimental workflows.

Introduction to Benzoic Acid and Its Derivatives

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives represent a privileged scaffold in medicinal chemistry and drug discovery. The versatility of the benzene ring allows for a wide range of substitutions, leading to a diverse library of compounds with varied electronic, steric, and lipophilic properties.[1] This structural diversity translates into a broad spectrum of biological activities, making benzoic acid derivatives attractive candidates for therapeutic development across multiple disease areas.[2][3]

Historically, benzoic acid itself has been utilized for its antimicrobial properties, primarily as a food preservative.[4] However, the functionalization of the benzoic acid core has unlocked a vast potential for this class of compounds. Researchers have successfully developed derivatives that exhibit potent activities as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2][5][6][7] Their mechanisms of action are often centered on the inhibition of key enzymes and the modulation of critical signaling pathways.[8][9][10] This guide will delve into the technical details of these aspects, providing researchers with the foundational knowledge and practical methodologies to explore and advance the therapeutic potential of benzoic acid derivatives.

Physicochemical Properties

The therapeutic efficacy and pharmacokinetic profile of a drug candidate are intrinsically linked to its physicochemical properties. For benzoic acid derivatives, modifications to the benzene ring significantly influence properties such as solubility, acidity (pKa), lipophilicity (logP), and melting point. These parameters, in turn, affect absorption, distribution, metabolism, and excretion (ADME). A clear understanding of these properties is crucial for rational drug design and optimization.

Below is a summary of the key physicochemical properties for benzoic acid and some of its commonly researched derivatives.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Solubility |

| Benzoic Acid | C7H6O2 | 122.12 | 122.4 | 4.20 | Slightly soluble in water; soluble in organic solvents.[11] | |

| Salicylic Acid | C7H6O3 | 138.12 | 158-161 | 2.97 | Poorly soluble in water; soluble in ethanol, ether, chloroform.[12][13] | |

| Gallic Acid | C7H6O5 | 170.12 | 260 (decomposes) | 4.5 (COOH), 10 (OH) | Soluble in water, alcohol, ether, glycerol.[5][14] | |

| p-Hydroxybenzoic Acid | C7H6O3 | 138.12 | 213-217 | 4.48 | Slightly soluble in water; soluble in alcohols and acetone.[9][15] | |

| Vanillic Acid | C8H8O4 | 168.15 | 210-213 | 4.49 | Moderately soluble in water; soluble in ethanol and methanol.[2][16] | |

| 2-(2-Aminobenzoyl)benzoic Acid | C14H11NO3 | 241.24 | - | - | - |

Synthesis of Benzoic Acid Derivatives

The synthesis of benzoic acid derivatives can be achieved through various organic reactions, allowing for the introduction of a wide array of functional groups onto the aromatic ring. A common and efficient method for preparing substituted 2-benzoylbenzoic acids is through a base-promoted aerobic cascade reaction.

General Synthesis Protocol: Base-Promoted Aerobic Cascade Reaction for 2-(2-Aminobenzoyl)benzoic Acid Derivatives

This protocol describes a one-pot synthesis that is notable for its atom economy and broad applicability.[17]

Materials:

-

Substituted N-benzyl-2-fluoro-N-(2-fluorobenzyl)benzamide (starting amide)

-

Potassium tert-butoxide (KOtBu)

-

Deionized Water (H₂O)

-

Dimethyl sulfoxide (DMSO)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the starting amide (0.25 mmol) in DMSO (1 mL).

-

Add potassium tert-butoxide (0.75 mmol, 3 equivalents) and deionized water (2.5 mmol, 10 equivalents) to the mixture.

-

Stir the reaction mixture in a pre-heated oil bath at 100°C under an air atmosphere for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add 1 M HCl (1 mL) and ethyl acetate (10 mL) to create a biphasic system.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (15 mL portions).

-

Combine the organic phases and wash with water (20 mL) and then brine (20 mL).

-

Dry the combined organic layer over anhydrous sodium sulfate and then concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a suitable solvent system (e.g., Ethyl Acetate/Petroleum Ether, 1:4) to obtain the purified 2-(2-aminobenzoyl)benzoic acid derivative.[17]

Gram-Scale Synthesis Example: For a larger scale reaction, N-benzyl-2-fluoro-N-(2-fluorobenzyl)benzamide (5 mmol), KOtBu (15 mmol), and H₂O (50 mmol) are stirred in DMSO (25 mL) at 100°C under air for 4 hours. The work-up and purification steps are scaled up accordingly.[17]

Research Applications and Biological Activities

Benzoic acid derivatives have emerged as a versatile class of molecules with a wide range of applications in biomedical research, particularly in the field of drug discovery. Their ability to interact with various biological targets has led to the identification of potent inhibitors of enzymes and modulators of signaling pathways implicated in numerous diseases.

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[18] Their aberrant activity is often associated with the development and progression of cancer, making them a key target for anticancer drug development.[8] Certain naturally occurring benzoic acid derivatives, particularly those with hydroxyl groups, have been identified as potent HDAC inhibitors.[19]

Mechanism of Action: HDAC inhibitors function by blocking the active site of HDAC enzymes, leading to an accumulation of acetylated histones. This, in turn, results in a more open chromatin structure, allowing for the transcription of tumor suppressor genes that are often silenced in cancer cells. The induction of these genes can trigger cell cycle arrest, differentiation, and apoptosis.[20] For instance, some benzoic acid derivatives have been shown to inhibit HDAC activity, leading to cancer cell growth inhibition through the induction of reactive oxygen species (ROS) and caspase-3-mediated apoptosis.[19]

Experimental Protocol: HDAC Inhibitor Screening

A common method for screening HDAC inhibitors involves a fluorometric assay using a commercially available kit.

Materials:

-

HDAC fluorometric assay kit (containing HDAC substrate, developer, and assay buffer)

-

HeLa nuclear extract (as a source of HDAC enzymes)

-

Test compounds (benzoic acid derivatives) dissolved in DMSO

-

Trichostatin A (TSA) or Suberoylanilide hydroxamic acid (SAHA) as a positive control

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare the assay buffer and substrate solution according to the kit manufacturer's instructions.

-

In the wells of the 96-well plate, add the test compounds at various concentrations. Include wells for a negative control (DMSO vehicle) and a positive control (TSA or SAHA).

-

Add the HeLa nuclear extract to each well, except for the blank wells.

-

Initiate the reaction by adding the HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the developer solution, which also generates the fluorescent signal.

-

Incubate the plate at room temperature for 15 minutes.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation. They are responsible for the synthesis of prostaglandins, which are signaling molecules that contribute to pain, fever, and swelling.[21] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. Several benzoic acid derivatives, most notably salicylic acid and its acetylated form, aspirin, are well-known COX inhibitors.[9]

Mechanism of Action: Benzoic acid-based NSAIDs typically act as competitive inhibitors of the COX enzyme. They bind to the active site of COX, preventing its natural substrate, arachidonic acid, from binding and being converted into prostaglandins.[9] This leads to a reduction in the production of pro-inflammatory prostaglandins, thereby alleviating the symptoms of inflammation.

Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders.[10] Benzoic acid derivatives have been explored as a scaffold for the design of potent AChE inhibitors.[22]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's assay is a widely used colorimetric method to determine AChE activity.[23]

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds (benzoic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

In the wells of the 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations. Include control wells without the inhibitor.

-

Add the AChE solution to all wells except the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a defined period (e.g., 10-15 minutes) using a microplate reader in kinetic mode.

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.[23]

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Benzoic acid and its derivatives have long been known for their antimicrobial properties and continue to be a source of inspiration for the design of novel antibacterial and antifungal compounds.[6]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a standard procedure for determining the MIC and MBC of an antimicrobial agent.[24]

Materials:

-

Bacterial or fungal strains to be tested

-

Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compounds (benzoic acid derivatives)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure (MIC Determination):

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the test compound in the growth medium directly in the wells of the 96-well plate.

-

Prepare a standardized inoculum of the microorganism to be tested (e.g., adjusted to a 0.5 McFarland standard).

-

Inoculate each well (except for the sterility control) with the microbial suspension. Include a growth control well (medium and inoculum without the test compound).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Procedure (MBC Determination):

-

Following the MIC determination, take an aliquot from the wells that show no visible growth.

-

Spread the aliquot onto an agar plate containing no antimicrobial agent.

-

Incubate the agar plates under appropriate conditions.

-

The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the number of viable colonies compared to the initial inoculum.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and optimization. By systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity, researchers can identify the key structural features required for potency and selectivity.[25]

For benzoic acid derivatives, SAR studies often focus on:

-

Substitution Pattern: The position (ortho, meta, para) of substituents on the benzene ring can dramatically alter activity.

-

Nature of Substituents: The electronic properties (electron-donating or electron-withdrawing) and steric bulk of the substituents play a crucial role.

-

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to enhance potency or improve pharmacokinetic properties.

By integrating synthetic chemistry, biological testing, and computational modeling, SAR studies provide a powerful framework for the rational design of novel and more effective therapeutic agents based on the benzoic acid scaffold.[26]

Conclusion

Benzoic acid and its derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their synthetic tractability, coupled with their ability to interact with a diverse range of biological targets, ensures their continued relevance in medicinal chemistry and drug discovery. This technical guide has provided an in-depth overview of the key aspects of benzoic acid derivative research, from their fundamental physicochemical properties and synthesis to their applications in targeting critical disease pathways. The detailed experimental protocols and visual aids are intended to equip researchers with the necessary tools and knowledge to further explore the therapeutic potential of this important class of compounds. As our understanding of disease biology deepens, the rational design and application of novel benzoic acid derivatives will undoubtedly contribute to the advancement of medicine.

References

- 1. Gallic Acid | C7H6O5 | CID 370 - PubChem [pubchem.ncbi.nlm.nih.gov]